![molecular formula C15H18N2O B2516599 1-[(Quinolin-4-yl)methyl]piperidin-4-ol CAS No. 1515468-91-3](/img/structure/B2516599.png)

1-[(Quinolin-4-yl)methyl]piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(Quinolin-4-yl)methyl]piperidin-4-ol” is a chemical compound used in various scientific experiments, with potential implications in many fields of research and industry. It belongs to the class of organic compounds known as hydroquinolones . The molecular formula of this compound is C15H18N2O, and it has a molecular weight of 242.322.

Synthesis Analysis

The synthesis of quinoline derivatives, such as “1-[(Quinolin-4-yl)methyl]piperidin-4-ol”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For instance, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

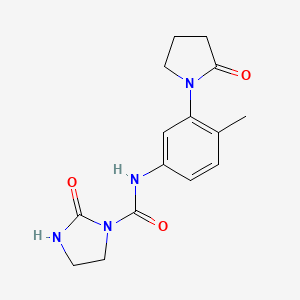

Molecular Structure Analysis

The molecular structure of “1-[(Quinolin-4-yl)methyl]piperidin-4-ol” comprises a quinoline ring and a piperidine ring. Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives, including “1-[(Quinolin-4-yl)methyl]piperidin-4-ol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Aplicaciones Científicas De Investigación

- 1-[(Quinolin-4-yl)methyl]piperidin-4-ol and related quinolones exhibit antimicrobial effects. Researchers have investigated their potential as antibacterial and antifungal agents .

- Quinoline-containing compounds have been explored for their anticancer properties. Specifically, 1-[(Quinolin-4-yl)methyl]piperidin-4-ol derivatives have been studied as potential inhibitors of cancer-related kinases .

- Some quinolone derivatives, including 1-[(Quinolin-4-yl)methyl]piperidin-4-ol, interact with neurotransmitter receptors. For example, L-701,324 acts as a selective antagonist at the glycine site of the NMDA receptor .

- 1-[(Quinolin-4-yl)methyl]piperidin-4-ol derivatives have been investigated as inhibitors of RNA-dependent RNA polymerase enzymes transcribed by viruses like Hepatitis C .

- Notably, 1-(2,4-dimethylquinoline-3-yl)ethenone has been produced through specific reactions, highlighting its utility in synthetic pathways .

- Quinolones, including 1-[(Quinolin-4-yl)methyl]piperidin-4-ol, exhibit diverse biological activities. Natural sources (e.g., quinines from Cinchona bark) contain related compounds .

Antimicrobial Properties

Cancer Research

Neurological Disorders

Viral Inhibition

Synthetic Methodology

Biological Activities

Direcciones Futuras

Quinoline and piperidine derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a vital role in drug discovery and medicinal chemistry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(Quinolin-4-yl)methyl]piperidin-4-ol”, is an important task of modern organic chemistry . Furthermore, various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .

Propiedades

IUPAC Name |

1-(quinolin-4-ylmethyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-13-6-9-17(10-7-13)11-12-5-8-16-15-4-2-1-3-14(12)15/h1-5,8,13,18H,6-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPOAYLIWUCCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=NC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Quinolin-4-yl)methyl]piperidin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)

![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)

![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2516522.png)

![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)

![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)

![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)

![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)